Cas no 482-91-7 (Aricine)
Aricine structure
Product Name:Aricine
CAS-Nr.:482-91-7
MF:C22H26N2O4
MW:382.452846050262
CID:329922
PubChem ID:251575
Update Time:2025-04-19
Aricine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Oxayohimban-16-carboxylicacid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19a,20a)-
- Aricine
- ARICINE(RG)
- Heterophylline
- Cinchovatine
- [ "Cinchovatine", " Heterophylline" ]
- CHEMBL525626
- SCHEMBL17089219
- CS-0148970
- AKOS032948537
- NSC-72136
- NSC72136
- methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
- HY-N8720
- Heterophylline (Rauwolfia)
- FS-9922
- CHEBI:2821
- BDBM50480269
- C09037
- AC1L5K58
- Oxayohimban-16-carboxylic acid,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- ARICINE [MI]
- 482-91-7
- (19.ALPHA.,20.ALPHA.)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
- Q27105835
- Oxayohimban-16-carboxylic acid, 16, 17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha., 20.alpha.)-
- Raubasinine
- Reserpinine (Aricine)
- 11-METHOXYTETRAHYDROALSTONINE
- 482-96-2
- SCHEMBL1654918
- NSC-15624
- NSC15624
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- UNII-BUW4ULQ00A
- TP250R6K5B
- Cinchovatine (VAN)
- Pubescine
- 16,17-Didehydro-10-methoxy-19alpha-methyloxayohimban-16-carboxylic acid
- CHEMBL1329821
- Raubasinin
- Heterophylline (VAN)
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- MLS002638438
- Reserpinine (C22 alkaloid)
- Q2145567
- Methyl (4S,4aS,13bS,14aS)-11-methoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
- NCGC00160192-01
- Oxayohimban-16-carboxylic acid,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- CCG-103083
- AKOS003672766
- NS00094811
- NSC 15624
- BDBM65524
- UNII-TP250R6K5B
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- DTXSID80275719
- NSC 72136
- Cabucine
- (19ALPHA,20ALPHA)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
- methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo(11.8.0.02,10.04,9.015,20)henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
- DA-48550
- 4-methoxy-6-(3-pyridyl)pyran-2-one
- Quinovatine
- (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetate 2,5-dinicotinate 8-benzoate
- BUW4ULQ00A
- 1,6-dihydroxy-7-methoxy-2-methylanthraquinone
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-(9CI)
- (1R)-4beta,8Abeta,9,9-tetramethyl-4aalpha,6alpha-(epoxymethano)decahydronaphthalene-1beta,2beta,5alpha,8alpha-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
- Aricin
- 16,17-didehydro-10-methoxy-19 alpha-methyloxayohimban-16-carboxylic acid
- (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
-
- Inchi: 1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17-,20-/m0/s1
- InChI-Schlüssel: DTDADHMBRZKXSC-GKASHWOUSA-N
- Lächelt: O1C=C(C(=O)OC)[C@H]2C[C@H]3C4=C(C5C=C(C=CC=5N4)OC)CCN3C[C@H]2[C@@H]1C
Berechnete Eigenschaften
- Genaue Masse: 382.18900
- Monoisotopenmasse: 382.18925731g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 3
- Komplexität: 652
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 63.8Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- PSA: 63.79000
- LogP: 3.12530
- pka: pKa in 80% methyl cellosolve 5.80; in 1:1 DMF-water 6.8(at 25℃)
- Spezifische Rotation: D20 -91° (c = 1.4 in chloroform); D20 -63° (c = 1.5 in pyridine); D20 -57° (ethanol)
Aricine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | A766565-1mg |
Aricine |
482-91-7 | 1mg |
$ 165.00 | 2021-05-08 | ||
| TRC | A766565-10mg |
Aricine |
482-91-7 | 10mg |
$ 1320.00 | 2021-05-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50250-5mg |
Aricine |
482-91-7 | ,HPLC≥98% | 5mg |
¥3438.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3440-5mg |
Aricine |
482-91-7 | 5mg |
¥ 4850 | 2024-07-20 | ||
| TargetMol Chemicals | TN3440-5 mg |
Aricine |
482-91-7 | 98% | 5mg |
¥ 4,850 | 2023-07-11 | |
| TargetMol Chemicals | TN3440-1 mL * 10 mM (in DMSO) |
Aricine |
482-91-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4950 | 2023-09-15 | |
| TargetMol Chemicals | TN3440-1 ml * 10 mm |
Aricine |
482-91-7 | 1 ml * 10 mm |
¥ 4950 | 2024-07-20 | ||
| A2B Chem LLC | AG28288-5mg |
ARICINE |
482-91-7 | 98% | 5mg |
$1520.00 | 2024-04-19 |
Aricine Verwandte Literatur
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
482-91-7 (Aricine) Verwandte Produkte
- 642-17-1(Oxayohimban-16-carboxylicacid, 16,17-didehydro-19-methyl-, methyl ester, (3b,19a,20a)-)
- 6474-90-4(Tetrahydroalstonine)
- 18904-54-6(Corynantheine)
- 483-04-5(Ajmalicine)
- 14382-79-7(Speciociliatine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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